(S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine
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Overview
Description
(S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine is a chiral compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can significantly influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole or substituted indole.
Functional Group Introduction:
Chiral Amine Introduction: The chiral amine can be introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, to ensure the (S)-configuration.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalysis: Using chiral catalysts to achieve high enantioselectivity.
Purification: Employing techniques like crystallization or chromatography to purify the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups like halides or sulfonates.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The (S)-configuration plays a crucial role in determining its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine: The enantiomer with the opposite configuration.
1-(2-Methyl-1h-indol-5-yl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
Other Indole Derivatives: Compounds with similar indole structures but different substituents.
Uniqueness
(S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine is unique due to its specific (S)-configuration, which can result in distinct biological activities compared to its ®-enantiomer or racemic mixture. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
(1S)-1-(2-methyl-1H-indol-5-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-6,8,13H,12H2,1-2H3/t8-/m0/s1 |
InChI Key |
WGIXOUXSOBNSTA-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2)[C@H](C)N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)C(C)N |
Origin of Product |
United States |
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